2-(2-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-22-15-5-3-2-4-12(15)8-16(21)17-9-13-10-20(19-18-13)14-6-7-23-11-14/h2-7,10-11H,8-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECJGDYXLPYVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Ortho vs. Para Substitution: Ortho-methoxy groups (as in Compound 17) may introduce steric hindrance but improve target binding through localized hydrogen bonding .
- Thiophene vs. Sulfanyl Linkers : The thiophen-3-yl group in the target compound offers π-stacking capability and hydrophobicity, contrasting with sulfanyl-linked analogs (e.g., Compound 17), which may prioritize redox activity .
- Halogen Effects : Fluorine (Compound 38) and chlorine (Compound 14) substituents enhance membrane permeability and metabolic stability via electronegative and lipophilic effects .
Structural and Conformational Insights
Crystal structures of related acetamides (e.g., N-substituted 2-arylacetamides) reveal planar amide groups and variable dihedral angles between aromatic rings, influencing binding to biological targets like acetylcholinesterase . For instance, the title compound’s thiophene-triazole moiety may adopt conformations that optimize interactions with enzymes or receptors, as seen in acetylcholinesterase inhibitors with similar triazole-acetamide motifs .
Q & A
Q. Key reagents :
- Thiophen-3-yl azide
- Propargylamine derivatives
- 2-(2-Methoxyphenyl)acetic acid
- EDC/HOBt catalyst
Which spectroscopic and analytical methods are critical for confirming the compound’s structure?
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons (methoxyphenyl, thiophene). The triazole CH appears as a singlet (~δ 7.5–8.0 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm; triazole carbons at 140–150 ppm .
- IR Spectroscopy : Stretching bands for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-O (methoxy group, ~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₇H₁₆N₄O₂S: 357.10) .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Advanced
Critical parameters :
Q. Strategies :
- Use inert atmosphere (N₂/Ar) to prevent oxidation of thiophene/triazole moieties .
- Monitor reactions via TLC (Rf ~0.4 in ethyl acetate/hexane) .
How should researchers address contradictory data in biological activity assays?
Advanced
Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from:
- Assay conditions : pH, temperature, or DMSO concentration variations affecting compound solubility .
- Target specificity : Off-target interactions (e.g., with cytochrome P450 enzymes) .
Q. Resolution :
Validate assays using positive controls (e.g., staurosporine for kinase inhibition) .
Perform dose-response curves in triplicate across multiple cell lines .
Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
What structural modifications enhance the compound’s bioactivity?
Advanced
Structure-Activity Relationship (SAR) Insights :
| Modification | Impact on Activity | Source |
|---|---|---|
| Methoxyphenyl → Fluorophenyl | Increased lipophilicity (logP +0.5) | |
| Thiophen-3-yl → Thiophen-2-yl | Altered π-stacking with target | |
| Triazole substitution | Improved metabolic stability |
Q. Design workflow :
Docking studies (AutoDock Vina) to predict binding poses.
Metabolite profiling (LC-MS) to identify vulnerable sites .
What are common impurities in the synthesis of this compound, and how are they characterized?
Q. Basic
- Impurity 1 : Unreacted 2-(2-methoxyphenyl)acetic acid (detected via HPLC retention time ~4.2 min) .
- Impurity 2 : Triazole dimer (observed as a doublet in ¹H NMR at δ 8.2 ppm) .
- Mitigation :
How does the compound interact with biological targets at the molecular level?
Advanced
Mechanistic Insights :
- Kinase inhibition : Hydrogen bonding between acetamide carbonyl and kinase hinge region (e.g., EGFR T790M) .
- Antimicrobial activity : Disruption of bacterial membrane via thiophene-triazole interactions .
Q. Validation :
- X-ray crystallography : Co-crystallization with target proteins (e.g., PDB ID: 0MN) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) .
What are the solubility and stability profiles of this compound under physiological conditions?
Q. Basic
- Solubility :
- PBS (pH 7.4): 0.12 mg/mL (requires DMSO co-solvent) .
- Simulated gastric fluid: Poor (<0.05 mg/mL) .
- Stability :
- pH 7.4 : t₁/₂ = 48 hours; pH 1.2 : t₁/₂ = 12 hours (hydrolysis of acetamide) .
Storage : -20°C in amber vials under argon .
How can target engagement be validated in cellular assays?
Q. Advanced
Cellular thermal shift assay (CETSA) : Monitor protein stabilization post-treatment .
siRNA knockdown : Compare activity in target-deficient vs. wild-type cells .
Fluorescent probes : Conjugate with BODIPY for live-cell imaging .
What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
